Technical Whitepaper: Structural Profiling and Synthesis of N-Cbz-L-leucyl-L-alanine Benzyl Ester
Technical Whitepaper: Structural Profiling and Synthesis of N-Cbz-L-leucyl-L-alanine Benzyl Ester
Executive Summary
N-Cbz-L-leucyl-L-alanine benzyl ester is a highly stable, orthogonally protected dipeptide intermediate widely utilized in peptide chemistry and drug development. This whitepaper provides an in-depth mechanistic analysis of its chemical structure, physicochemical properties, and the self-validating protocols required for its synthesis and global deprotection.
Physicochemical Profiling & Structural Dissection
The molecule consists of a hydrophobic dipeptide core (L-leucine and L-alanine) flanked by two distinct protecting groups: an N-terminal carboxybenzyl (Cbz) group and a C-terminal benzyl (Bzl) ester.
Quantitative Data Summary
Table 1: Physicochemical and Identification Properties
| Property | Value |
| Chemical Name | N-Cbz-L-leucyl-L-alanine benzyl ester |
| CAS Registry Number | 17664-94-7 |
| Molecular Formula | C24H30N2O5 |
| Exact Mass / Molecular Weight | 426.215 Da / 426.5 g/mol |
| Hydrogen Bond Donors / Acceptors | 2 / 5 |
| XLogP3-AA | 4.3 |
Data supported by1 [1] and2 [2].
Mechanistic Rationale for Structural Components
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N-Cbz (Carboxybenzyl) Protection: The Cbz group prevents unwanted nucleophilic attack by the N-terminal amine during coupling. It is highly stable under mild basic and acidic conditions but remains susceptible to hydrogenolysis.
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C-Terminal Benzyl Ester (OBzl): Protects the carboxylic acid of L-alanine. The strategic pairing of Cbz and OBzl allows for simultaneous "global deprotection" via catalytic hydrogenation, streamlining the synthesis of the free dipeptide without requiring harsh acidic cleavage (e.g., HF or strong TFA).
Synthesis Methodology: EDC/HOBt-Mediated Peptide Coupling
The formation of the amide bond between Cbz-L-Leu-OH and H-L-Ala-OBzl requires a coupling reagent that minimizes racemization (epimerization) at the chiral alpha-carbon of L-leucine.
Causality of Reagent Selection
We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and rearrangement into a dead-end N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a stable, yet reactive, O-acyl-OBt active ester, which undergoes smooth nucleophilic attack by the amine of H-L-Ala-OBzl 3.
Self-Validating Experimental Protocol: Dipeptide Coupling
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Preparation: Dissolve 1.0 equivalent of Cbz-L-Leu-OH and 1.0 equivalent of H-L-Ala-OBzl·HCl in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (10 mL/g of substrate).
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Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of the alanine derivative and establish a slightly basic environment (pH ~8).
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Activation: Cool the mixture to 0°C in an ice bath. Add 1.2 equivalents of HOBt, followed by 1.2 equivalents of EDC·HCl.
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Coupling: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 12–16 hours.
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In-Process Validation: Monitor the reaction via TLC or LC-MS. The complete consumption of Cbz-L-Leu-OH validates the end of the coupling phase.
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Targeted Work-up: Wash the organic layer successively with 5% aqueous citric acid (removes unreacted amines), saturated NaHCO3 (removes unreacted acids and HOBt), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude N-Cbz-L-leucyl-L-alanine benzyl ester.
EDC/HOBt-mediated coupling workflow for dipeptide synthesis.
Global Deprotection Strategy: Catalytic Hydrogenolysis
To isolate the biologically active free dipeptide (H-L-Leu-L-Ala-OH), both the N-Cbz and C-benzyl ester groups must be removed.
Causality of Deprotection Choice
Instead of sequential deprotection, catalytic hydrogenolysis (Pd/C and H2) is employed to cleave both groups simultaneously. The palladium surface facilitates the addition of hydrogen across the benzyl-oxygen bonds, releasing toluene and carbon dioxide as volatile byproducts. This leaves the free peptide in high purity without the need for complex chromatography or exposure to harsh acidic conditions 4.
Self-Validating Experimental Protocol: Hydrogenolysis
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Preparation: Dissolve the purified N-Cbz-L-leucyl-L-alanine benzyl ester (1.0 eq) in HPLC-grade methanol (10–20 volumes).
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10–20% w/w relative to the substrate) under an inert argon atmosphere to prevent the ignition of the solvent.
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Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (H2) via a balloon (1 atm). Repeat this purge cycle three times to ensure a pure H2 atmosphere.
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Reaction: Stir vigorously at room temperature for 2–4 hours.
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In-Process Validation: Monitor the reaction by HPLC. The disappearance of the lipophilic starting material and the appearance of the highly polar free dipeptide and toluene indicate complete global deprotection.
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Work-up & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure and lyophilize from water/acetonitrile to yield H-L-Leu-L-Ala-OH as a white powder.
Global deprotection via Pd/C catalytic hydrogenolysis.
References
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N-Cbz-L-leucyl-L-alanine benzyl ester | C24H30N2O5 | CID 53384498 - PubChem , National Institutes of Health (NIH). 1[1]
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CAS#:17664-94-7 | N-Carbobenzoxy-L-leucyl-L-alanine benzyl ester , ChemSrc. 2[2]
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HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety , PeptideChemistry.org. 3[3]
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Application Notes and Protocols for N-Cbz Deprotection , BenchChem. 4[4]
